



Application Note: Analysis of VEGFR2 Phosphorylation Using Famitinib Malate by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Famitinib malate	
Cat. No.:	B12681737	Get Quote

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing **famitinib malate** for the Western blot analysis of phosphorylated Vascular Endothelial Growth Factor Receptor 2 (p-VEGFR2).

Introduction

Famitinib malate is a novel multi-targeted tyrosine kinase inhibitor (TKI) that demonstrates potent antitumor activity by targeting key signaling pathways involved in tumor growth and angiogenesis.[1][2] Its primary targets include the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[3][4] VEGFR2 is a key regulator of this process.[4][5] Upon binding of its ligand, VEGF, VEGFR2 undergoes dimerization and autophosphorylation on specific tyrosine residues.[4] This activation triggers downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, promoting endothelial cell proliferation, migration, and survival.[4][6]

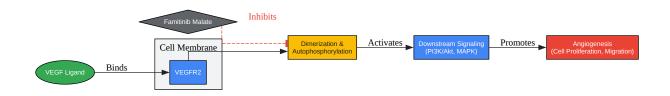
Famitinib malate exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR2, thereby blocking its phosphorylation and subsequent downstream signaling.[1] Western blot analysis is a fundamental technique used to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like VEGFR2. This



application note details a robust protocol to assess the inhibitory effect of **famitinib malate** on VEGF-induced VEGFR2 phosphorylation in a cellular context.

Famitinib Malate and VEGFR2 Signaling Pathway

The diagram below illustrates the VEGFR2 signaling pathway and the inhibitory action of familianib malate.



Click to download full resolution via product page

Caption: VEGFR2 signaling pathway and inhibition by **famitinib malate**.

Quantitative Data: In Vitro Kinase Inhibition

Famitinib malate has been demonstrated to be a potent inhibitor of VEGFR2. The following table summarizes its inhibitory activity in comparison to other known VEGFR2 inhibitors.

Compound	Target Kinase	IC50 (nM)	Reference
Famitinib Malate	VEGFR2	4.7 ± 2.9	[2]
Sunitinib	VEGFR2	80	[7]
Compound 13d	VEGFR2	26.38	[8]
Apatinib	VEGFR2	1	[7]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

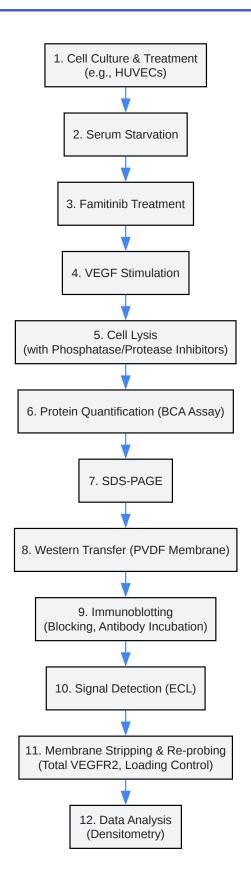




Experimental Protocols Western Blot Experimental Workflow

The following diagram outlines the major steps for analyzing p-VEGFR2 inhibition by **famitinib malate**.





Click to download full resolution via product page

Caption: Workflow for Western blot analysis of p-VEGFR2.



Materials and Reagents

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines expressing VEGFR2.
- Inhibitor: Famitinib Malate (dissolved in DMSO to create a stock solution).
- Stimulant: Recombinant Human VEGF-A (e.g., VEGF165).
- Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[9]
- Protein Assay: BCA Protein Assay Kit.
- SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycine.
- Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.
- Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1%
 Tween-20 (TBST).[10] Note: BSA is preferred over non-fat milk for phosphoprotein detection to avoid cross-reactivity with casein, a phosphoprotein.[10]
- Primary Antibodies:
 - Rabbit anti-phospho-VEGFR2 (Tyr1175) (e.g., Cell Signaling Technology #2478).[11]
 - Rabbit anti-VEGFR2 (Total) (e.g., Cell Signaling Technology #2479).[11]
 - Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control).
- Secondary Antibodies:
 - HRP-conjugated anti-rabbit IgG.
 - HRP-conjugated anti-mouse IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[12]



• Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).

Detailed Step-by-Step Protocol

6.1. Cell Culture and Treatment

- Culture HUVECs in appropriate media until they reach 80-90% confluency.
- Serum-starve the cells for 4-6 hours or overnight in basal medium to reduce basal receptor phosphorylation.
- Pre-treat the cells with varying concentrations of **famitinib malate** (e.g., 0, 1, 5, 10, 50, 100 nM) for 1-2 hours. Include a DMSO-only vehicle control.
- Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-20 minutes to induce VEGFR2 phosphorylation.[13] A non-stimulated control group should also be included.

6.2. Lysate Preparation

- Immediately after stimulation, place the culture dishes on ice and aspirate the media.
- Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (protein lysate) to a new tube and discard the pellet.

6.3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- Normalize the concentration of all samples with lysis buffer.



6.4. SDS-PAGE and Protein Transfer

- Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]
- Load 20-50 μg of total protein per lane onto an SDS-polyacrylamide gel (e.g., 8% gel).[11]
 [12]
- Run the gel until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF membrane.[9]
- Confirm successful transfer by staining the membrane with Ponceau S.

6.5. Immunoblotting

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent nonspecific antibody binding.[10]
- Incubate the membrane with the primary antibody against p-VEGFR2 (Tyr1175), diluted in 5% BSA/TBST (e.g., 1:1000 dilution), overnight at 4°C with gentle agitation.[9][11]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted in 5% BSA/TBST (e.g., 1:5000 dilution), for 1-2 hours at room temperature.[9]
- Wash the membrane three times for 10 minutes each with TBST.

6.6. Signal Detection

- Prepare the ECL substrate according to the manufacturer's protocol.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imaging system.

6.7. Stripping and Re-probing



- To normalize for protein levels, the membrane should be stripped and re-probed for total VEGFR2 and a loading control (e.g., β-actin).
- Incubate the membrane in a mild stripping buffer.
- Wash thoroughly and re-block the membrane as in step 6.5.1.
- Repeat the immunoblotting process (steps 6.5.2 to 6.6.3) using the primary antibodies for total VEGFR2 and then for the loading control.

Data Analysis and Interpretation

- Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).[11]
- For each sample, normalize the p-VEGFR2 signal to the total VEGFR2 signal.
- Further normalize this ratio to the loading control (β-actin or GAPDH) to correct for any loading inaccuracies.
- Plot the normalized p-VEGFR2 levels against the concentration of **famitinib malate**.
- Expected Outcome: A dose-dependent decrease in the normalized p-VEGFR2 signal in family family

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is Famitinib Malate used for? [synapse.patsnap.com]
- 2. Familinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
 PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application





- 3. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 13. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Analysis of VEGFR2 Phosphorylation
 Using Famitinib Malate by Western Blot]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12681737#famitinib-malate-for-western-blot-analysis-of-p-vegfr2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com